molecular formula C19H21NO3 B5529043 3-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide

Cat. No. B5529043
M. Wt: 311.4 g/mol
InChI Key: SJHBMKZXBGFTPY-SOFGYWHQSA-N
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Description

Acrylamides, especially those with specific substituents like dimethoxyphenyl and dimethylphenyl groups, are of significant interest in various fields of chemistry and materials science due to their unique chemical and physical properties. They find applications in polymer science, drug design, and the study of molecular interactions and structures.

Synthesis Analysis

The synthesis of acrylamides typically involves the reaction of acryloyl chloride with amines under basic conditions or through the acrylation of aromatic compounds. For compounds similar to 3-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide, multistep synthesis routes can be employed, starting from the respective phenols or anilines, followed by methylation or methoxylation, and finally, acrylamide formation (Shinkre et al., 2008).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular and crystal structures of acrylamides. These studies reveal the geometric configurations (E/Z isomers) and molecular conformations, which are crucial for understanding the chemical reactivity and physical properties of the compounds (Chenna et al., 2008).

Chemical Reactions and Properties

Acrylamides undergo various chemical reactions, including polymerization, which is widely explored for the synthesis of polymers with specific properties. The reactivity can be influenced by the substituents on the phenyl rings, affecting the electron density on the acrylamide group (Ling et al., 1999).

Physical Properties Analysis

The physical properties of acrylamides, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. The presence of dimethoxy and dimethyl groups can significantly influence these properties by altering the compound's polarity and intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including reactivity ratios, polymerization behavior, and interaction with other molecules, are key for utilizing acrylamides in various applications. Studies on homopolymers and copolymers of related acrylamides provide insights into their behavior in different chemical environments and their potential applications in material science and biochemistry (Vijayanand et al., 2002).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-9-14(2)11-16(10-13)20-19(21)8-6-15-5-7-17(22-3)18(12-15)23-4/h5-12H,1-4H3,(H,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHBMKZXBGFTPY-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)prop-2-enamide

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